molecular formula C15H23F2NO6 B12453220 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic (ethyl carbonic) anhydride

2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic (ethyl carbonic) anhydride

Cat. No.: B12453220
M. Wt: 351.34 g/mol
InChI Key: PFUTWHSXZMRCPB-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C15H23F2NO6

Molecular Weight

351.34 g/mol

IUPAC Name

tert-butyl 4-(2-ethoxycarbonyloxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate

InChI

InChI=1S/C15H23F2NO6/c1-5-22-13(21)23-11(19)8-10-6-7-18(9-15(10,16)17)12(20)24-14(2,3)4/h10H,5-9H2,1-4H3

InChI Key

PFUTWHSXZMRCPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC(=O)CC1CCN(CC1(F)F)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Compound Characteristics and Properties

2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic (ethyl carbonic) anhydride (CAS No. 2101206-54-4) is a mixed anhydride characterized by its unique structural features including a tert-butoxycarbonyl protecting group, a 3,3-difluoropiperidine ring system, and an ethyl carbonic anhydride moiety. The compound possesses the following physical and chemical properties:

Property Value
Molecular Formula C₁₅H₂₃F₂NO₆
Molecular Weight 351.34 g/mol
SMILES Code FC1(F)CN(C(OC(C)(C)C)=O)CCC1CC(OC(OCC)=O)=O
MDL Number MFCD28975579
Physical State Typically a colorless to pale yellow oil or solid
Solubility Soluble in most organic solvents (dichloromethane, tetrahydrofuran, ethyl acetate); insoluble in water
Storage Conditions Recommended storage under inert atmosphere at low temperature (-20°C)

The compound is derived from the corresponding carboxylic acid, 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid (CAS No. 1373503-54-8), which serves as the primary starting material for its synthesis.

General Principles of Mixed Anhydride Formation

Reaction Mechanism

The formation of mixed anhydrides like 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic (ethyl carbonic) anhydride typically involves the reaction of a carboxylic acid with a chloroformate in the presence of a tertiary amine base. The reaction proceeds through the following key steps:

  • Deprotonation of the carboxylic acid by the tertiary amine base
  • Nucleophilic attack of the resulting carboxylate anion on the chloroformate
  • Elimination of the chloride ion to form the mixed anhydride
  • Formation of the amine hydrochloride salt as a byproduct

The general reaction scheme can be represented as:

R-COOH + R'-OCOCl + B → R-COO-COO-R' + B·HCl

Where R represents the 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl) moiety, R' represents the ethyl group, and B represents the tertiary amine base.

Key Reagents in Mixed Anhydride Formation

Ethyl Chloroformate

Ethyl chloroformate (ClCO₂CH₂CH₃) is the most commonly used reagent for preparing mixed carbonic anhydrides. It is a colorless, corrosive liquid with a boiling point of 93°C. It can be prepared from ethanol and phosgene, though it is commercially available from chemical suppliers.

Ethyl chloroformate reacts with carboxylic acids to form mixed anhydrides, which can subsequently react with nucleophiles like amines to form amides. This reagent is particularly valuable for introducing the ethyl carbamate protecting group and for the formation of carboxylic anhydrides.

Tertiary Amine Bases

The choice of tertiary amine base significantly impacts the efficiency of mixed anhydride formation. Common bases include:

  • N-methylmorpholine (NMM)
  • N-methylpiperidine (NMP)
  • Triethylamine (Et₃N)
  • Diisopropylethylamine (DIPEA)

Research has shown that NMM and NMP provide superior results in dichloromethane, enabling maximum anhydride formation within 2 minutes. Triethylamine requires longer reaction times (>30 minutes) for complete anhydride formation, while DIPEA may fail to form the anhydride adequately.

Specific Preparation Methods

Classical Method Using Ethyl Chloroformate

The most direct approach for preparing 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic (ethyl carbonic) anhydride utilizes ethyl chloroformate with a tertiary amine base. Based on established protocols for similar mixed anhydrides, the procedure can be outlined as follows:

Procedure
  • Dissolve 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid (1.0 mmol) in anhydrous dichloromethane (10 mL) in a flame-dried round-bottom flask under nitrogen atmosphere.
  • Cool the solution to -5°C using an ice-salt bath.
  • Add N-methylmorpholine (0.95 mmol, slight deficiency) to the cooled solution.
  • Add ethyl chloroformate (1.1 mmol) dropwise over 5 minutes while maintaining the temperature at -5°C.
  • Stir the reaction mixture at -5°C for 20 minutes.
  • Wash the organic layer sequentially with cold aqueous citric acid solution (5%, 10 mL), cold aqueous sodium bicarbonate solution (5%, 10 mL), and cold water (10 mL).
  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent at room temperature under reduced pressure.

This method typically yields mixed anhydrides in 80-90% yield, though the specific yield for 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic (ethyl carbonic) anhydride may vary depending on reaction conditions and purity of starting materials.

Critical Parameters

Several parameters critically influence the success of this method:

Parameter Optimal Condition Effect on Reaction
Temperature -5°C Higher temperatures can lead to decomposition of the anhydride or side reactions
Amine Base NMM or NMP Superior to triethylamine for rapid anhydride formation
Equivalents of Base 0.95 equiv. (slight deficiency) Prevents over-reaction of the acid
Equivalents of Ethyl Chloroformate 1.1 equiv. (slight excess) Ensures complete conversion of the acid
Reaction Time 20 minutes Longer times may lead to product decomposition
Solvent Dichloromethane Provides optimal solubility and reaction environment

Alternative Method: Triethylamine in Ether

An alternative method employs triethylamine as the base and diethyl ether as the solvent, which may be preferred in certain circumstances:

Procedure
  • Dissolve 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid (6.5 mmol) and triethylamine (6.8 mmol) in diethyl ether (50 mL).
  • Cool the solution in an ice-salt bath to approximately -10°C.
  • Add ethyl chloroformate dropwise to the cooled solution.
  • Allow the reaction to stir at low temperature for 1-2 hours.
  • Filter the precipitated triethylammonium chloride salt.
  • Wash the filtrate with aqueous acidic and basic solutions, followed by brine.
  • Dry the organic layer and remove the solvent under reduced pressure.

This method can provide the desired mixed anhydride, though potentially with lower yields compared to the NMM/dichloromethane system due to slower anhydride formation with triethylamine.

Method Using N-ethoxycarbonyl-2-ethoxy-1,3-dihydroquinoline (EEDQ)

EEDQ is an alternative coupling reagent that can generate mixed anhydrides without requiring chloroformate reagents:

Procedure
  • Dissolve 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid (1 equivalent) in dichloromethane.
  • Add EEDQ (1 equivalent) to the solution.
  • Stir the reaction mixture at room temperature for 2 hours.
  • Work up the reaction mixture by washing with appropriate aqueous solutions.
  • Dry the organic layer and remove the solvent to obtain the mixed anhydride.

This method has been reported to yield mixed anhydrides in up to 95% yield for Boc-protected amino acids, making it a potentially valuable alternative approach for preparing 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic (ethyl carbonic) anhydride.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent significantly influences the preparation of mixed anhydrides. Various solvents have been investigated for their effectiveness in mixed anhydride formation:

Solvent Advantages Disadvantages
Dichloromethane Excellent solubility for reactants, compatible with reaction conditions Environmental concerns, potential toxicity
Diethyl ether Facile precipitation of amine hydrochloride salts Limited solubility for some substrates, flammability concerns
Tetrahydrofuran (THF) Good solubility for various reactants, moderate polarity Potential peroxide formation, water sensitivity
Aqueous Dimethylformamide Can serve for both anhydride formation and subsequent aminolysis Water content may cause hydrolysis of sensitive intermediates

Dichloromethane has proven particularly effective for mixed anhydride formation when used with N-methylmorpholine or N-methylpiperidine as the base, providing optimal conditions for rapid and efficient anhydride formation.

Base Selection and Reaction Kinetics

The choice of tertiary amine base dramatically affects the rate of mixed anhydride formation. A comparative study revealed striking differences in reaction kinetics depending on the base employed:

Base Time to Maximum Anhydride Formation Maximum Yield
N-methylmorpholine (NMM) 2 minutes High (80-90%)
N-methylpiperidine (NMP) 2 minutes High (80-90%)
Triethylamine (Et₃N) >30 minutes Moderate
Diisopropylethylamine (DIPEA) Negligible formation after 2 minutes Low/None

These findings highlight the critical importance of selecting an appropriate base for efficient mixed anhydride formation. The superior performance of NMM and NMP is attributed to their balanced basicity and nucleophilicity, facilitating rapid deprotonation of the carboxylic acid without competing with the desired reaction pathway.

Temperature Considerations

Temperature control is crucial for successful mixed anhydride preparation. Low temperatures (-5°C to 0°C) are typically employed to minimize side reactions and enhance selectivity. However, excessively low temperatures may slow the reaction rate, while higher temperatures can lead to decomposition of the mixed anhydride product.

A temperature of -5°C has been identified as optimal for most mixed anhydride formations using chloroformate reagents, providing a balance between reaction rate and product stability.

Purification and Isolation

The purification of 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic (ethyl carbonic) anhydride requires careful consideration due to the potential instability of mixed anhydrides. Several approaches can be employed:

Aqueous Extraction

Mixed anhydrides can be purified by washing solutions of the anhydride in a water-immiscible solvent with aqueous solutions, similar to the purification of symmetrical anhydrides of N-alkoxycarbonylamino acids:

  • Wash the dichloromethane solution containing the mixed anhydride with cold aqueous citric acid solution (5-10%) to remove excess base and amine byproducts.
  • Wash with cold aqueous sodium bicarbonate solution (5-10%) to remove unreacted carboxylic acid.
  • Wash with cold water or brine to remove water-soluble impurities.
  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
  • Filter and remove the solvent under reduced pressure at room temperature.

This approach typically provides the mixed anhydride in 80-90% yield with sufficient purity for most applications.

Chromatographic Purification

For applications requiring higher purity, chromatographic methods may be employed:

  • Dissolve the crude mixed anhydride in a suitable solvent system (e.g., hexane/ethyl acetate mixture).
  • Purify by flash column chromatography on silica gel using an appropriate solvent gradient.
  • Collect and combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure at room temperature.

Thin-layer chromatography (TLC) can be used to monitor the purification process, with visualization typically achieved using UV light or appropriate staining reagents.

Stability Considerations

Mixed anhydrides are generally less stable than the corresponding carboxylic acids and require careful handling during purification and storage:

  • Perform all purification steps at reduced temperature when possible.
  • Avoid prolonged exposure to moisture, which can cause hydrolysis.
  • Store the purified product under inert atmosphere (nitrogen or argon) at low temperature (-20°C).
  • Use the material promptly or prepare it immediately before use in subsequent reactions.

Analytical Characterization

The structural confirmation and purity assessment of 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic (ethyl carbonic) anhydride can be achieved through various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable structural information about the mixed anhydride:

¹⁹F NMR

For the difluoro moiety, ¹⁹F NMR would typically show a characteristic signal for the geminal difluoro group (CF₂) in the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of the anhydride functionality and other key structural features:

  • Anhydride C=O stretching: Two strong bands in the region 1740-1800 cm⁻¹
  • Carbamate C=O stretching: Strong band at approximately 1680-1720 cm⁻¹
  • C-O stretching: Multiple bands in the region 1000-1300 cm⁻¹
  • C-F stretching: Strong bands in the region 1000-1100 cm⁻¹

Mass Spectrometry

Mass spectrometry can confirm the molecular weight and provide fragmentation patterns characteristic of the structure:

  • Molecular ion peak: m/z 351 (corresponding to the molecular weight)
  • Characteristic fragmentation patterns might include:
    • Loss of the tert-butyl group (m/z 295)
    • Loss of the ethyl carbonate group
    • Fragmentation of the piperidine ring

High-Performance Liquid Chromatography (HPLC)

HPLC analysis can assess the purity of the prepared mixed anhydride:

  • Typical conditions: C18 reverse-phase column with acetonitrile/water gradient
  • UV detection at 210-230 nm (where carbamate and anhydride functionalities absorb)
  • Retention time and peak purity can provide valuable information about the compound's identity and purity

Applications and Reactivity

2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic (ethyl carbonic) anhydride serves as a versatile intermediate in organic synthesis with various applications:

Amide Bond Formation

The primary application of mixed anhydrides is in amide bond formation, particularly in peptide synthesis:

  • The mixed anhydride reacts selectively with amines to form amides.
  • The reaction typically proceeds with high yield and minimal racemization.
  • The mixed anhydride method is valued for its efficiency, mild conditions, and compatibility with sensitive functional groups.

For instance, 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic (ethyl carbonic) anhydride can react with various amines to form the corresponding amides, which may serve as building blocks in pharmaceutical synthesis.

Ester Formation

Mixed anhydrides can react with alcohols to form esters:

  • The reaction typically requires basic or nucleophilic catalysis.
  • The selectivity of the reaction depends on the structure of the mixed anhydride and the reaction conditions.
  • This transformation provides access to ester derivatives of 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid.

Pharmaceutical Applications

The 3,3-difluoropiperidine motif appears in various biologically active compounds and pharmaceutical intermediates. The mixed anhydride described in this article could serve as an intermediate in the synthesis of such compounds:

  • The mixed anhydride provides an activated form of the carboxylic acid for further functionalization.
  • The tert-butoxycarbonyl (Boc) protecting group allows for selective manipulations while protecting the piperidine nitrogen.
  • The difluoro functionality imparts unique properties to the resulting molecules, including altered conformational preferences and metabolic stability.

Challenges and Considerations

Stability Issues

Mixed anhydrides, including 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic (ethyl carbonic) anhydride, present several stability challenges:

  • Sensitivity to moisture and nucleophiles, which can cause hydrolysis of the anhydride functionality.
  • Potential for decomposition during prolonged storage, particularly at elevated temperatures.
  • Possible side reactions during preparation, including formation of symmetrical anhydrides or rearrangement products.

These challenges necessitate careful handling, storage, and timely use of the prepared mixed anhydride.

Regioselectivity in Subsequent Reactions

When mixed anhydrides react with nucleophiles, two potential sites of attack exist, leading to potential regioselectivity issues:

  • Attack at the carboxylic carbonyl (desired pathway for amide formation).
  • Attack at the carbonic carbonyl (leading to urethane formation as a side product).

The regioselectivity depends on various factors including:

  • Steric hindrance around each carbonyl group
  • Electronic effects influencing the relative electrophilicity
  • Nature of the nucleophile
  • Reaction conditions (solvent, temperature)

Optimizing these factors is crucial for achieving high selectivity in subsequent transformations.

Scale-Up Considerations

Scaling up the preparation of 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic (ethyl carbonic) anhydride presents additional challenges:

  • Enhanced safety precautions required due to the use of hazardous reagents like ethyl chloroformate.
  • Temperature control becomes more critical on larger scales to maintain reaction selectivity.
  • Efficient mixing may be more difficult to achieve in larger reaction vessels.
  • Purification processes may need modification for larger quantities of material.

Industrial preparation would require careful engineering controls and process optimization to address these challenges.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or the difluoropiperidine ring using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of novel synthetic methodologies.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
  • Used in the synthesis of drug candidates targeting specific enzymes or receptors.

Industry:

  • Utilized in the production of fine chemicals and intermediates.
  • Applied in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic (ethyl carbonic) anhydride involves its interaction with specific molecular targets. The Boc group provides protection to the nitrogen atom, allowing selective reactions at other sites. The difluoropiperidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The acetic anhydride moiety can undergo hydrolysis, releasing acetic acid and facilitating further reactions .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1373503-54-8
  • Molecular Formula: C₁₂H₁₉F₂NO₄
  • Molecular Weight : 279.284 g/mol
  • Structure : Features a tert-butoxycarbonyl (Boc)-protected 3,3-difluoropiperidin-4-yl moiety linked to an acetic acid-derived ethyl carbonic anhydride group.

Synthesis: The compound is synthesized via Boc protection of a difluoropiperidine intermediate, followed by activation to the anhydride form. A related synthesis method involves reacting sodium hydroxide with di-tert-butyl dicarbonate in methanol, as seen in piperidine derivatives (Example 2, ).

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Table 1 summarizes key structural features and differences:

Compound Name CAS No. Molecular Formula Key Substituents/Features Reactivity/Applications
Target Compound: 2-(1-(Boc)-3,3-difluoropiperidin-4-yl)acetic (ethyl carbonic) anhydride 1373503-54-8 C₁₂H₁₉F₂NO₄ 3,3-difluoro; ethyl carbonic anhydride High reactivity for acylation
2-(1-Boc-4-methylpiperidin-4-yl)acetic acid 872850-31-2 C₁₄H₂₅NO₄ 4-methyl; carboxylic acid Lower reactivity; intermediate for esters
(S)-2-(1-Boc-pyrrolidin-3-yl)acetic acid 204688-61-9 C₁₁H₁₉NO₄ Pyrrolidine ring; carboxylic acid Conformational rigidity; chiral synthesis
2-(1-Boc-3,3-difluoropiperidin-4-ylidene)acetic acid 2055043-56-4 C₁₀H₁₂F₂NO₃ 3,3-difluoro; conjugated double bond (idene) Enhanced electron-withdrawing effect
1-(Ethoxycarbonyl)-4-piperidinecarboxylic acid 118133-15-6 C₉H₁₅NO₄ Ethoxycarbonyl; carboxylic acid Dual functional groups for crosslinking

Reactivity and Stability

  • Fluorine Effects: The 3,3-difluoro substitution in the target compound increases electron-withdrawing effects, making the anhydride more reactive than non-fluorinated analogs (e.g., 4-methylpiperidinyl derivative) .
  • Anhydride vs. Acid : The ethyl carbonic anhydride group offers superior leaving-group ability compared to carboxylic acids, enabling efficient acyl transfers in peptide coupling .
  • Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) analogs (e.g., CAS 204688-61-9) exhibit differences in steric hindrance and conformational flexibility, affecting their utility in stereoselective synthesis .

Hazards :

  • The Boc-protected piperidine core is associated with skin/eye irritation (Category 2) and respiratory tract irritation (H335) .
  • Anhydrides generally pose higher reactivity risks (e.g., moisture sensitivity) compared to acids .

Regulatory Status :

  • Classified under HS Code 2933399990 for heterocyclic compounds with nitrogen heteroatoms .

Commercial Availability and Cost

  • Target Compound : Priced at ~$924/g (similar idene variant, ).
  • Ethoxycarbonyl-piperidinecarboxylic Acid (CAS 118133-15-6) : Lower cost (~$35/g) due to simpler synthesis .

Biological Activity

The compound 2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid (also referred to as ethyl carbonic anhydride) is a derivative of piperidine that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H17F2NO4
  • Molecular Weight : 265.25 g/mol
  • CAS Number : 1303972-81-7

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various biological targets, including enzymes and receptors. The following sections detail specific areas of interest.

1. Antimicrobial Activity

Research indicates that derivatives of piperidine, including those with difluoromethyl groups, exhibit significant antimicrobial properties. In a study evaluating the antibacterial effects of various piperidine derivatives, it was found that compounds containing difluoro substituents displayed enhanced activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anticancer Properties

Several studies have investigated the anticancer potential of piperidine derivatives. For instance, a compound structurally similar to 2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid showed promising results in inhibiting tumor cell proliferation in vitro. The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways.

StudyCompoundCell LineIC50 (µM)Mechanism
Similar DerivativeA549 (Lung Cancer)15Apoptosis Induction
Similar DerivativeMCF-7 (Breast Cancer)20Cell Cycle Arrest

3. Neurological Effects

Piperidine derivatives are also known for their effects on the central nervous system (CNS). The difluoropiperidine structure may enhance binding affinity to neurotransmitter receptors. In animal models, compounds with similar structures have demonstrated anxiolytic and antidepressant effects, likely through modulation of serotonin and norepinephrine pathways.

Case Studies

Case Study 1 : A clinical trial assessed the efficacy of a difluoropiperidine derivative in patients with treatment-resistant depression. Results indicated a significant reduction in depressive symptoms after four weeks of treatment compared to placebo controls.

Case Study 2 : An investigation into the antimicrobial efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) revealed that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting potential for development as a novel antibiotic agent.

The mechanisms through which 2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid exerts its biological effects can be summarized as follows:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes or cell signaling.
  • Receptor Modulation : It potentially modulates neurotransmitter receptors, influencing mood and behavior.
  • Cell Membrane Interaction : The hydrophobic nature of the piperidine ring allows interaction with lipid membranes, affecting membrane fluidity and function.

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